molecular formula C12H16N2O6 B5038757 2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol

2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol

Cat. No.: B5038757
M. Wt: 284.26 g/mol
InChI Key: ZEZYHXJBMLCEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol typically involves multiple steps. One common method includes the nitration of 4-methylaniline to produce 4-methyl-2-nitroaniline, followed by its reaction with oxane-3,4,5-triol under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-2-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZYHXJBMLCEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.